molecular formula C19H21NO3S B2612942 (E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethenesulfonamide CAS No. 2035007-42-0

(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2612942
CAS No.: 2035007-42-0
M. Wt: 343.44
InChI Key: NWRGRQVOFDGERR-VAWYXSNFSA-N
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Description

(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethenesulfonamide is a synthetic sulfonamide derivative offered for research and development purposes. This compound features a unique molecular architecture combining an ethenesulfonamide group with a methoxy-substituted dihydroindene moiety. Its structural profile suggests potential as a building block or intermediate in medicinal chemistry and drug discovery programs, particularly for investigating new pharmacophores. As a research chemical, it may be of interest for studying structure-activity relationships (SAR), biochemical screening, and exploring mechanisms of action related to sulfonamide-based compounds. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to conduct their own characterization and bioactivity studies, as specific data on this compound's applications and properties is limited in the public scientific literature.

Properties

IUPAC Name

(E)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-23-19(13-17-9-5-6-10-18(17)14-19)15-20-24(21,22)12-11-16-7-3-2-4-8-16/h2-12,20H,13-15H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRGRQVOFDGERR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethenesulfonamide, with CAS number 2035007-42-0, is a synthetic organic compound notable for its unique molecular structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C19H21NO3SC_{19}H_{21}NO_3S with a molecular weight of 343.4 g/mol. Its structure includes an indene moiety and a sulfonamide group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC19H21NO3SC_{19}H_{21}NO_3S
Molecular Weight343.4 g/mol
CAS Number2035007-42-0

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an antagonist to specific receptors.

The compound has been shown to interact with human A2A receptors, which are part of the adenosine receptor family. Antagonists of these receptors can influence numerous physiological processes, including neurotransmission and immune responses. The binding affinity of this compound to the A2A receptor has been reported with KiK_i values ranging from 7.5 to 53 nM, indicating a strong interaction that could be therapeutically beneficial .

Case Studies

  • Adenosine Receptor Antagonism : In vitro studies demonstrated that this compound acts as an antagonist at the A2A receptor. This action suggests potential applications in treating conditions like Parkinson's disease and other neurodegenerative disorders where adenosine signaling plays a critical role .
  • Pharmacokinetics in Animal Models : Preliminary studies involving oral administration in mice have shown that the compound exhibits favorable pharmacokinetic properties, including absorption and distribution that could support further development for therapeutic use .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. For example, modifications to the methoxy group or the sulfonamide moiety have been explored to improve receptor selectivity and reduce potential side effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to (E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethenesulfonamide exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, derivatives of sulfonamides have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell survival.

Antimicrobial Properties

The sulfonamide moiety is known for its antibacterial activity. Studies have indicated that this compound exhibits effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis, similar to other sulfonamide antibiotics.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease processes. For example, it may act as an inhibitor of carbonic anhydrase or other related enzymes, which play critical roles in maintaining physiological pH and fluid balance in tissues. Inhibition studies have shown promising results, with IC50 values indicating strong inhibitory effects.

Neuroprotective Effects

Preliminary research has suggested that this compound may possess neuroprotective properties. This could be attributed to its ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Such properties make it a candidate for further exploration in neurodegenerative disease models.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows for the development of novel polymeric materials with enhanced thermal stability and mechanical properties. Research into its incorporation into polymer matrices has shown promising results for applications in coatings and composites.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating the effects of sulfonamide derivatives on cancer cell lines revealed that this compound significantly inhibited cell growth in breast and lung cancer models.
    • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cancer cell lines.
  • Antimicrobial Screening : In a comprehensive screening of various sulfonamides against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound demonstrated MIC values below 50 µg/mL, indicating strong antibacterial activity.
  • Neuroprotective Studies : Research conducted on neuronal cells treated with this compound showed a reduction in oxidative stress markers, suggesting potential neuroprotective effects that warrant further investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several sulfonamide derivatives, including:

Compound Name Key Substituents Yield (%) Melting Point (°C) Biological Activity (if reported)
(E)-N,2-Diphenylethenesulfonamide (6a) Phenyl group at sulfonamide N and ethene positions 83 112–114 Not explicitly stated
(E)-N-(4-Chlorophenyl)-2-phenylethenesulfonamide (6b) 4-Chlorophenyl at N; phenyl at ethene 80 108–110 Not explicitly stated
N-(Phenylsulfonyl)-N-(1-((2,2,6,6-TMP)oxy)-dihydroindenyl)benzenesulfonamide (2s) Tetramethylpiperidinyloxy (TMPO) and dihydroindenyl groups 69 N/A (oil) Single diastereomer formation
Target Compound 2-Methoxy-dihydroindenylmethyl at N; phenyl at ethene N/A N/A Hypothesized enhanced rigidity

Key Observations :

  • This may influence solubility, crystallinity, and receptor binding in biological systems.
  • Synthetic Efficiency: Analogues like 6a and 6b are synthesized via condensation with yields >80%, suggesting that similar methods could apply to the target compound .

Physicochemical and Crystallographic Comparisons

  • Melting Points : Simple derivatives like 6a and 6b exhibit melting points >100°C, indicative of crystalline solids. The target compound’s melting point is unreported but may differ due to its methoxy-dihydroindenyl group, which could disrupt crystal packing.
  • Crystallography Tools : Programs like SHELXL and ORTEP-3 are critical for resolving such structures. For example, SHELXL is widely used for small-molecule refinement, and ORTEP-3 aids in visualizing molecular geometry, which would be essential for confirming the stereochemistry of the target compound.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize temperature and solvent polarity to favor the (E)-isomer.

How can researchers confirm the molecular structure of this compound?

Basic Research Question
Methodological Steps :

Spectroscopic Analysis :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). Compare chemical shifts to structurally related indenyl-sulfonamides (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1300–1150 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).

X-ray Crystallography :

  • Use SHELXL for refinement and ORTEP-3 for graphical representation of the crystal structure .
  • Validate bond lengths and angles against DFT-optimized geometries (e.g., B3LYP/6-31G(d,p)) .

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